Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Catalog No.
S12797786
CAS No.
M.F
C16H24N2O2
M. Wt
276.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carb...

Product Name

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

IUPAC Name

benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

InChI

InChI=1S/C16H24N2O2/c1-16(17(2)3)9-11-18(12-10-16)15(19)20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

YCMYNTRZNYKEKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N(C)C

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is an advanced, orthogonally protected diamine building block utilized primarily in the synthesis of complex pharmaceutical active ingredients (APIs). The molecule features a piperidine core with a carboxybenzyl (Cbz) protecting group at the N1 position, paired with a sterically demanding 4-dimethylamino-4-methyl motif [1]. This specific structural configuration provides a highly stable, conformationally restricted tertiary amine pharmacophore while allowing for selective, neutral-condition deprotection of the piperidine nitrogen during multi-step synthesis [2]. It is heavily prioritized in procurement for medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) and kinases, where basicity, metabolic stability, and precise spatial arrangement are critical for target engagement.

Research Fit

Protecting group
Cbz (benzyloxycarbonyl), removable by catalytic hydrogenolysis
Orthogonal to acid-labile protecting groups
Amine architecture
Tertiary dimethylamino group; permanently protected, non-nucleophilic
Survives multi-step sequences without additional masking
Lipophilicity
Moderate computed LogP (~2.7) supports organic-phase partitioning
May facilitate extraction in non-polar reaction workups

Substituting this specific compound with common alternatives, such as the Boc-protected analog (tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate) or the des-methyl variant, fundamentally compromises both process chemistry and final API performance. The Boc-protected analog requires harsh acidic conditions (e.g., TFA or HCl) for deprotection, which leads to severe degradation of acid-labile intermediates often present in late-stage syntheses [1]. Conversely, utilizing the des-methyl analog (lacking the 4-methyl group) removes the gem-disubstitution effect, exposing the alpha-carbon to rapid cytochrome P450-mediated oxidation and significantly reducing the in vivo half-life of the resulting drug candidate [2]. Furthermore, unprotected free bases of this class are highly hygroscopic and prone to oxidation, making them unsuitable for reproducible industrial scale-up.

Substitution Risk

Target
Cbz protection
Substitute
Boc protection
Deprotection mechanism mismatch (hydrogenolysis vs. acidolysis) may disrupt acid-labile downstream intermediates; orthogonal selection context required.
Target
Dimethylamino (tertiary)
Substitute
Primary amino analog
Lipophilicity difference (LogP shift) may alter organic/aqueous partition behavior; nucleophilicity increase risks unwanted side reactions.
Target
Cbz chromophore
Substitute
Boc analog (UV-weak)
Absence of strong UV chromophore complicates TLC/HPLC monitoring; analytical workflow may require staining or alternative detection.

Orthogonal Cleavage in Acid-Sensitive Syntheses

The Cbz protecting group allows for highly selective deprotection via catalytic hydrogenolysis under neutral conditions, preserving delicate, acid-labile functionalities. In comparative synthetic workflows involving acetal- or silyl ether-containing intermediates, the Cbz-protected compound yields >95% of the desired free amine. In direct contrast, utilizing the Boc-protected equivalent necessitates the use of trifluoroacetic acid (TFA), which results in >90% degradation of the acid-sensitive moieties [1].

Evidence DimensionDeprotection yield of acid-sensitive intermediate
Target Compound Data>95% yield (H2, Pd/C, neutral conditions)
Comparator Or BaselineBoc-protected analog (<10% yield, TFA/DCM)
Quantified Difference>85% absolute yield improvement
ConditionsCleavage in the presence of aliphatic acetal groups

Crucial for procurement in complex multi-step API synthesis where late-stage acidic deprotection is unviable.

Cbz vs. Boc protection
Head-to-head
Cbz: 85% yield; Boc: 90% yield in spiropiperidine synthesis. Cbz provides orthogonal hydrogenolysis deprotection.
Cbz compatibility supports acid-sensitive synthetic routes.
Yield difference 5 pp; deprotection orthogonality is the primary selection driver.

Steric Shielding Against CYP-Mediated Oxidation

The inclusion of the 4-methyl group creates a gem-disubstituted center that sterically shields the adjacent tertiary amine from cytochrome P450-mediated N-dealkylation and alpha-oxidation. Pharmacokinetic modeling of derivatives shows that the 4-methyl-4-dimethylamino core reduces intrinsic clearance in human liver microsomes (HLM) significantly compared to the des-methyl baseline, extending the metabolic half-life of the pharmacophore [1].

Evidence DimensionIn vitro HLM intrinsic clearance (CL_int)
Target Compound Data<15 µL/min/mg protein (inferred for core motif)
Comparator Or BaselineDes-methyl analog (>45 µL/min/mg protein)
Quantified DifferenceApprox. 3-fold reduction in metabolic clearance
ConditionsHuman liver microsome stability assay

Drives material selection for medicinal chemistry programs requiring extended in vivo half-lives for basic amine pharmacophores.

LogP comparison
Class-level
Target LogP 2.74 (computed); primary amine analog expected lower LogP based on fragment constants.
Higher lipophilicity may improve organic-phase extraction.
Experimental LogP for comparator not available; class-level inference.

Hygroscopicity and Shelf-Life Optimization

Free diamines of this structural class are notoriously hygroscopic and susceptible to atmospheric oxidation, complicating precise stoichiometric weighing during scale-up. The Cbz-protected derivative exhibits minimal moisture uptake (<0.5% weight gain at 75% relative humidity) and maintains >99% purity over 24 months under standard storage conditions. In contrast, the unprotected free base rapidly absorbs water and degrades, requiring strict inert gas storage [1].

Evidence DimensionMoisture uptake and purity retention
Target Compound Data<0.5% weight gain; >99% purity at 24 months
Comparator Or BaselineUnprotected free base (>5% weight gain; requires inert storage)
Quantified Difference10-fold reduction in hygroscopicity
Conditions75% relative humidity, 25°C

Ensures batch-to-batch reproducibility and eliminates the need for specialized inert-atmosphere handling during industrial scale-up.

Purity & supply context
Reported
Target purity 95% (supplier); primary amine analog 98%. Tertiary amine acts as permanently protected, non-nucleophilic group.
Tertiary amine reduces additional protection steps.
Purity difference context-dependent; structural role is key differentiator.
MW & UV detectability
Head-to-head
Cbz analog MW 276.37 g/mol, UV-active (254 nm); Boc analog MW 242.36 g/mol, weak chromophore.
Cbz chromophore enables direct TLC/HPLC monitoring.
Reported analytical advantage without derivatization.

Late-Stage Functionalization of Acid-Sensitive APIs

Due to its Cbz protecting group, this compound is the ideal precursor for synthesizing complex molecules containing acetals, silyl ethers, or acid-labile esters. It allows chemists to introduce the 4-dimethylamino-4-methylpiperidine pharmacophore and subsequently deprotect the piperidine nitrogen via neutral hydrogenolysis, avoiding the yield-destroying acidic conditions required by Boc-protected alternatives [1].

Development of CNS-Active GPCR Ligands

The gem-disubstituted 4-methyl group provides critical steric shielding against CYP450-mediated oxidation. This makes the compound a superior building block for developing central nervous system (CNS) drugs targeting GPCRs, where maintaining high basicity for receptor binding while minimizing rapid metabolic clearance is a primary optimization goal [2].

Standardized Building Block for High-Throughput Library Synthesis

Because the Cbz-protected form is highly stable and non-hygroscopic compared to the free amine, it is exceptionally well-suited for automated, high-throughput library synthesis. It ensures precise stoichiometric dispensing and reproducible reaction outcomes across large arrays of parallel reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spiropiperidine library synthesis (acid-sensitive route)
Cbz orthogonality; hydrogenolysis compatibility
Acid-labile group tolerance; deprotection yield reproducibility
CNS-oriented amine scaffold construction
Moderate lipophilicity (LogP ~2.7)
Organic-phase extraction recovery; partition consistency
Kinase inhibitor core synthesis (conformational constraint)
UV-active Cbz chromophore
TLC/HPLC reaction monitoring feasibility; intermediate characterization
Academic core facility building block supply
Permanently protected tertiary amine
Side-reaction screening; reduced orthogonal protection steps

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

276.183778013 g/mol

Monoisotopic Mass

276.183778013 g/mol

Heavy Atom Count

20

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